![molecular formula C18H25NO4 B15296764 Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15296764.png)
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclic structures . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced catalytic systems could be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler bicyclic amines. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It could be explored for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: Its derivatives might be used in the development of new materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in various synthetic and biological applications.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via similar palladium-catalyzed reactions and have comparable chemical properties.
Uniqueness
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for a wide range of reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C18H25NO4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-22-8-7-17-10-18(11-17,14-20)13-19(12-17)16(21)23-9-15-5-3-2-4-6-15/h2-6,20H,7-14H2,1H3 |
InChI-Schlüssel |
ZYEMHNODCPGYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC12CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)
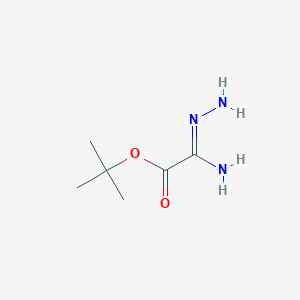
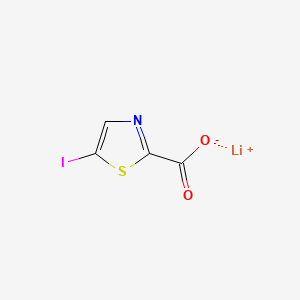
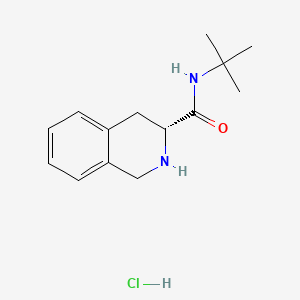
amine dihydrochloride](/img/structure/B15296696.png)
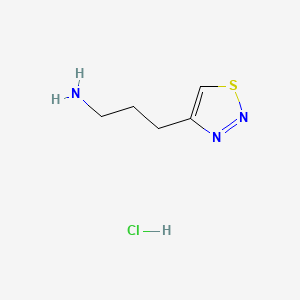
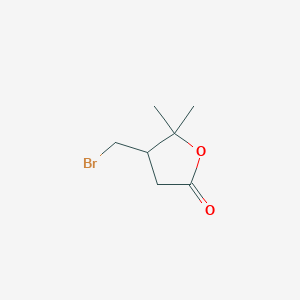
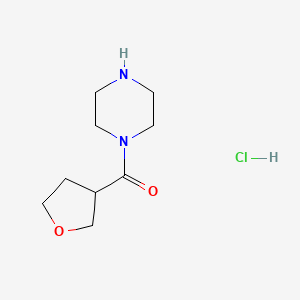
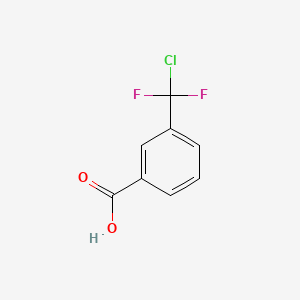
![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
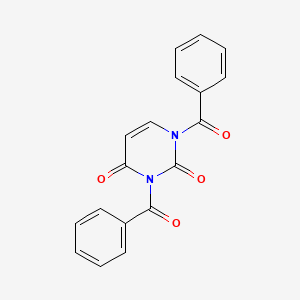
![N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)
